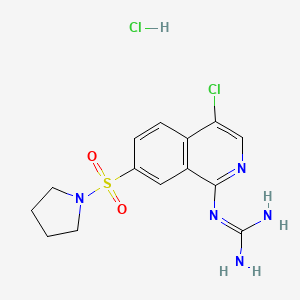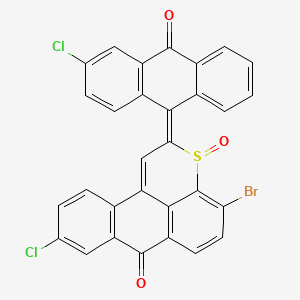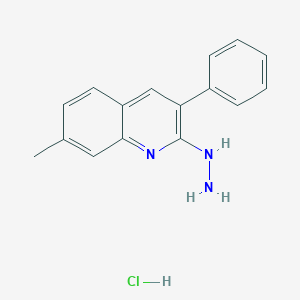
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it may be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action of 2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. In proteomics research, it may bind to specific proteins or enzymes, altering their function and providing insights into their biological roles .
Comparison with Similar Compounds
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can be compared to other similar compounds, such as:
2-Hydrazino-3-phenylquinoline hydrochloride: This compound lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
7-Methyl-3-phenylquinoline hydrochloride: This compound lacks the hydrazino group, which may affect its ability to participate in certain chemical reactions.
The presence of both the hydrazino and methyl groups in this compound makes it unique and may enhance its utility in specific research applications .
Properties
CAS No. |
1170951-00-4 |
|---|---|
Molecular Formula |
C16H16ClN3 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
(7-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(19-17)18-15(13)9-11;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI Key |
XVCUSRLCXJWWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


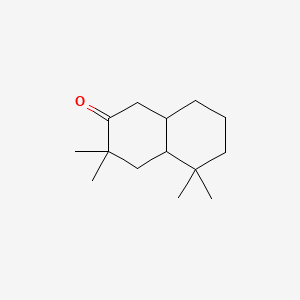

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
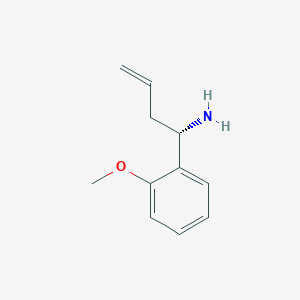
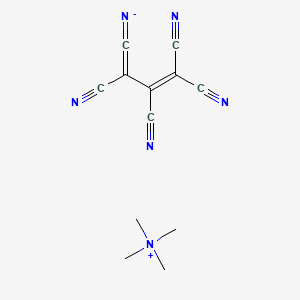
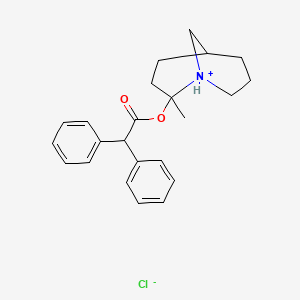
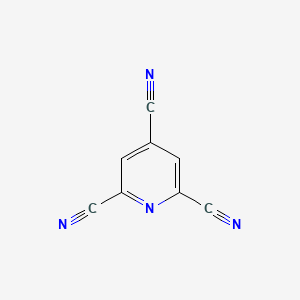


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

